what is the structure of trans-4-Cyclohexyl-L-proline
what is the structure of trans-4-Cyclohexyl-L-proline
An In-depth Technical Guide to the Structure of trans-4-Cyclohexyl-L-proline
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid, a synthetic derivative of L-proline, that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, characterized by a conformationally restricted pyrrolidine ring appended with a bulky, lipophilic cyclohexyl group, imparts distinct physicochemical properties that are highly sought after in drug design. The primary significance of this molecule lies in its role as a pivotal intermediate in the industrial synthesis of Fosinopril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2][3] The incorporation of the cyclohexyl moiety is a critical design element, enhancing the potency of the final drug tenfold over its unsubstituted analogue.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and applications of trans-4-Cyclohexyl-L-proline, offering field-proven insights for professionals in pharmaceutical development.
Part 1: Elucidation of the Core Molecular Structure
A molecule's function is intrinsically linked to its three-dimensional structure. For trans-4-Cyclohexyl-L-proline, the specific arrangement of its constituent parts is crucial for its utility as a pharmaceutical building block.
Systematic Name and Stereochemistry
The unambiguous chemical name for the molecule is (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid .[4][5] An analysis of this name reveals the precise stereochemical configuration:
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(2S) Configuration : This designates the stereocenter at the C2 position (the α-carbon). This configuration is analogous to all natural L-amino acids, making it an L-proline derivative. This chirality is essential for molecular recognition by enzymes and receptors in biological systems.
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(4S) Configuration : This defines the stereocenter at the C4 position of the pyrrolidine ring, the point of attachment for the cyclohexyl group.
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trans Relationship : The descriptor 'trans' refers to the relative orientation of the substituents on the pyrrolidine ring. Specifically, the carboxyl group at the C2 position and the cyclohexyl group at the C4 position lie on opposite faces of the mean plane of the five-membered ring. This stands in contrast to the cis isomer, where they would be on the same face. The combination of the (2S) and (4S) configurations gives rise to this trans geometry.
Structural Representations
Visualizing the molecule is key to understanding its properties. The logical relationship between the core components and their stereochemistry can be represented as follows.
Caption: Logical diagram of the structural components of (2S,4S)-4-cyclohexyl-L-proline.
Implications of Key Structural Features
Every component of the molecule's structure is deliberate and contributes to its overall profile:
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The Pyrrolidine Ring : As a five-membered ring, it possesses a higher degree of conformational rigidity compared to linear amino acids. This constrained geometry is a valuable feature in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.
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The trans-4-Cyclohexyl Group : This is the most impactful feature. The addition of this large, non-polar (lipophilic) group dramatically increases the molecule's hydrophobicity. In the context of ACE inhibitors like Fosinopril, this cyclohexyl ring is designed to fit into a hydrophobic pocket of the enzyme (the S1' pocket), significantly enhancing binding affinity through favorable van der Waals interactions.[1] This structural modification is a classic example of rational drug design to improve potency.
Part 2: Physicochemical and Spectroscopic Characterization
The identity and purity of trans-4-Cyclohexyl-L-proline are confirmed through a combination of physical measurements and spectroscopic analysis. This data serves as a self-validating system for its structure.
Physicochemical Properties
The fundamental properties of the molecule are summarized below for reference.
| Property | Value | Source(s) |
| CAS Number | 103201-78-1 | [3][6][7] |
| Molecular Formula | C₁₁H₁₉NO₂ | [3][6][8] |
| Molecular Weight | 197.28 g/mol | [3][6] |
| IUPAC Name | (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | [4][5] |
| Appearance | Solid | [4] |
| Boiling Point | ~343.9 °C (Predicted) | [3][9] |
| Melting Point | 249-252 °C | [9] |
| SMILES | C1CCC(CC1)[C@@H]2CC(=O)O | [3] |
Spectroscopic Profile
Spectroscopic data provides an empirical fingerprint of the molecule, confirming the connectivity and chemical environment of every atom. The data presented here is based on published findings for the synthesized compound.[1]
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¹H-NMR (Proton NMR) : In CD₃OD, the proton spectrum shows characteristic signals that confirm the structure. For instance, the proton at the C2 position (α-proton) appears as a doublet of doublets around δ 3.96-3.98 ppm. The protons of the pyrrolidine ring appear in the range of δ 2.27-3.50 ppm, while the numerous protons of the cyclohexyl ring create a complex multiplet pattern between δ 0.92-1.95 ppm.[1] The integration of these signals corresponds directly to the number of protons in each part of the molecule.
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¹³C-NMR (Carbon NMR) : The carbon spectrum provides definitive evidence of the carbon skeleton. Key signals in CD₃OD include the carboxyl carbon (C=O) at approximately δ 174.37 ppm, the C2 carbon at δ 62.39 ppm, and the C4 and C5 carbons of the pyrrolidine ring at δ 50.47 ppm and δ 44.52 ppm, respectively. The six distinct carbons of the cyclohexyl ring appear further upfield.[1]
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Infrared (IR) Spectroscopy : The IR spectrum (KBr pellet) reveals the presence of key functional groups. A broad absorption band around 3392 cm⁻¹ corresponds to the N-H stretch of the secondary amine (as an ammonium salt in its zwitterionic form). Strong absorptions at 2930 and 2849 cm⁻¹ are characteristic of C-H stretching from the alkyl groups. The asymmetric stretch of the carboxylate group (COO⁻) is prominent at 1619 cm⁻¹, while the C-N stretch is observed around 1215 cm⁻¹.[1]
Part 3: Synthesis and Manufacturing Insights
The synthesis of trans-4-Cyclohexyl-L-proline with high stereochemical purity is a non-trivial challenge that has been addressed through several strategic routes.
Rationale for Synthetic Strategy
The primary goal of any synthetic approach is to control the stereochemistry at both C2 and C4 to exclusively produce the (2S, 4S)-trans isomer. Starting from a chiral pool material, such as a naturally occurring amino acid, is the most efficient strategy to set the C2 stereocenter. The main challenge then becomes the stereoselective introduction of the cyclohexyl group at the C4 position.
Key Synthetic Routes
Several pathways have been developed, with the choice often dictated by the cost of starting materials and the desired purity and yield.
Caption: Overview of primary synthetic pathways to trans-4-Cyclohexyl-L-proline.
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Route 1: From L-Glutamic Acid : A highly selective nine-step laboratory synthesis has been developed starting from the inexpensive and readily available L-glutamic acid.[1][2] This method is reported to produce the final product with 99.7% purity and a total yield of 25%.[2]
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Route 2: From trans-4-Hydroxy-L-proline : This is a more intuitive starting material as it already contains the correct stereochemistry at both the C2 and C4 positions. The synthesis then involves converting the C4 hydroxyl group into a cyclohexyl group. While often more direct, this route is less economically competitive due to the higher cost of the starting material.[1]
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Route 3: From L-Pyroglutamic Acid : This represents another viable approach from the chiral pool, leveraging a different readily available starting material.[10]
Representative Protocol: Synthesis via Hydrogenation
A critical step in many synthetic routes is the reduction of a 4-phenyl-proline derivative to a 4-cyclohexyl-proline derivative. The following is a representative, conceptual protocol for this transformation.
Objective: To stereoselectively reduce the aromatic ring of a precursor to the desired cyclohexyl group.
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Reactor Setup : A suitable protected proline derivative (e.g., (2S,4S)-1-tert-butoxycarbonyl-4-phenylpyrrolidine-2-carboxylic acid) is charged into a high-pressure hydrogenation vessel.
-
Catalyst Addition : A hydrogenation catalyst, such as Rhodium on charcoal (e.g., 5% Rh/C), is added under an inert atmosphere.[9] The choice of catalyst is critical for achieving complete saturation of the aromatic ring without cleaving other functional groups.
-
Solvent and Acidification : A solvent such as methanol is added, followed by concentrated hydrochloric acid.[9] The acidic conditions can facilitate the reaction and aid in subsequent workup.
-
Hydrogenation : The vessel is sealed and pressurized with hydrogen gas (e.g., to 2.0 MPa). The reaction mixture is stirred and heated (e.g., to 30 °C) for a sufficient period (e.g., 2 hours) to ensure complete conversion.[9]
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Workup and Isolation : Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization.[9]
Part 4: Application in Drug Development - The Fosinopril Case Study
The primary industrial application of trans-4-Cyclohexyl-L-proline is as a Key Starting Material (KSM) for the synthesis of Fosinopril.
Structure-Activity Relationship (SAR) in ACE Inhibition
The design of Fosinopril is a textbook example of leveraging SAR to enhance drug efficacy. The proline scaffold mimics the C-terminal residue of angiotensin I, allowing it to dock into the active site of ACE. The introduction of the trans-cyclohexyl group provides a profound advantage.
Caption: Role of trans-4-Cyclohexyl-L-proline in the structure and activity of Fosinopril.
Broader Utility in Medicinal Chemistry
The principles demonstrated by trans-4-Cyclohexyl-L-proline are broadly applicable. 4-substituted prolines are a valuable class of compounds used to:
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Create Peptidomimetics : These molecules mimic the structure of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[8]
-
Induce Specific Conformations : The steric bulk of the 4-substituent can be used to control the cis/trans isomerization of the peptidic bond preceding the proline residue, locking the peptide into a desired bioactive conformation.[11]
-
Improve Binding Affinity and Selectivity : As seen with Fosinopril, adding hydrophobic or otherwise functionalized groups at the C4 position can lead to more potent and selective inhibitors for a wide range of enzyme and receptor targets.[8][11]
Conclusion
trans-4-Cyclohexyl-L-proline is more than a simple chemical intermediate; it is a product of sophisticated chemical design. Its structure, defined by the (2S,4S) stereochemistry, combines the chiral scaffold of a natural amino acid with a bulky lipophilic group positioned for optimal molecular interactions. This unique architecture is directly responsible for its successful application in enhancing the potency of the ACE inhibitor Fosinopril. The synthesis, characterization, and application of this molecule provide a powerful case study in the principles of modern medicinal chemistry, demonstrating how precise structural modification can translate into significant therapeutic advantages. For researchers and drug developers, it serves as a key building block and an exemplar of rational drug design.
References
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Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126.
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